molecular formula C7H2BrClF4O B3085373 5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluoro-benzene CAS No. 115488-29-4

5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluoro-benzene

Cat. No.: B3085373
CAS No.: 115488-29-4
M. Wt: 293.44 g/mol
InChI Key: BJMYFFDBPCPJSY-UHFFFAOYSA-N
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Description

5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluoro-benzene (CAS 511540-64-0) is a halogenated aromatic compound with the molecular formula C₁₃H₄BrF₇O and a molecular weight of 389.0631 g/mol . Structurally, it features a bromo substituent at position 5, a chloro(difluoro)methoxy group at position 2, and fluorine atoms at positions 1 and 3 on the benzene ring. This compound is synthesized via Suzuki-Miyaura cross-coupling reactions, as demonstrated in the preparation of related materials (e.g., 5-bromo-2-(difluoro(3,4,5-trifluorophenoxy)methyl)-1,3-difluorobenzene) .

Properties

IUPAC Name

5-bromo-2-[chloro(difluoro)methoxy]-1,3-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF4O/c8-3-1-4(10)6(5(11)2-3)14-7(9,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMYFFDBPCPJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(F)(F)Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluoro-benzene typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using optimized reaction conditions and continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluoro-benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Chemistry

5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluoro-benzene serves as a crucial building block in organic synthesis. It is utilized for:

  • Synthesis of Complex Molecules : The compound is often employed to create more complex organic molecules, particularly in the pharmaceutical industry where it can serve as a precursor for drug development.
  • Reactions : It participates in various chemical reactions such as:
    • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles (e.g., amines) under suitable conditions.
    • Electrophilic Substitution : The benzene ring can undergo reactions like nitration or sulfonation to introduce additional functional groups.
    • Oxidation and Reduction : The compound can be oxidized or reduced to generate different derivatives.

Biology

The halogenated structure of this compound allows it to interact effectively with biological macromolecules, making it relevant for:

  • Enzyme Inhibition Studies : Its unique structure aids in studying enzyme inhibition mechanisms, particularly in drug discovery.
  • Receptor Binding : The compound's binding affinity to various receptors is influenced by its halogen substituents, making it useful in pharmacology to understand drug-receptor interactions.

Industry

In industrial applications, this compound is utilized for:

  • Production of Specialty Chemicals : It is involved in the synthesis of materials with specific properties such as high thermal stability and resistance to degradation.
  • Development of Advanced Materials : Its unique electronic properties make it suitable for creating advanced materials including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluoro-benzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its reactivity and allows it to participate in various chemical transformations. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form stable intermediates that facilitate further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

The bioactivity of halogenated benzene derivatives is heavily influenced by substituent electronic properties:

  • Electron-Withdrawing Groups (EWGs): The presence of chloro, bromo, and difluoro groups in the target compound enhances electron withdrawal, which correlates with improved nitric oxide (NO) inhibition and antimicrobial activity. For instance, halogenated analogues (e.g., Compound 28 in ) exhibit higher NO suppression compared to methoxylated derivatives (e.g., Compounds 49 and 52), where methoxy acts as an electron-donating group (EDG) .
  • Antimicrobial Activity: Bromo-substituted derivatives show potent activity against Gram-positive bacteria. For example, 4-bromo derivative 18 (MIC = 0.78 μg/mL against Staphylococcus aureus Sa99) outperforms chloro (16) and mono-fluoro (14, 15) analogues. Difluoro (19) and dichloro (20) derivatives also demonstrate broad-spectrum efficacy .

Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Key Properties/Activity Reference
5-Bromo-2-chloro-1,3-difluorobenzene Br (5), Cl (2), F (1,3) C₆H₂BrClF₂ Intermediate in agrochemicals
5-Bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene Br (5), difluoromethyl (2), F (1), OMe (3) C₈H₆BrF₃O Reduced bioactivity due to methoxy EDG
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene Br (4), F (2,6), OCF₂ (linker) C₁₃H₄BrF₇O High halogen density; potential antimicrobial use
1-Bromo-3-fluoro-2-methoxy-4-methylbenzene Br (1), F (3), OMe (2), Me (4) C₈H₇BrFO Lower potency (EDG dominance)
Key Observations:

Halogen Diversity Enhances Activity: The target compound’s combination of Br, Cl, and F substituents likely synergizes to improve lipophilicity and target binding, as seen in analogues with multiple halogens (e.g., Compound 19 in ) .

Methoxy vs. For example, methoxy-substituted Compound 18 in shows reduced NO inhibition compared to halogenated counterparts .

Biological Activity

5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluoro-benzene (CAS Number: 115488-29-4) is a halogenated aromatic compound with a unique structure that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C7_7H2_2BrClF4_4O
  • Molecular Weight: 293.441 g/mol
  • Purity: 95%

The compound's structure includes multiple halogen atoms (bromine, chlorine, and fluorine), which significantly influence its chemical reactivity and biological interactions. The presence of the chloro(difluoro)methoxy group enhances its potential as a pharmacophore in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen atoms can facilitate specific binding through:

  • Halogen Bonding: Enhancing interaction strength with target biomolecules.
  • Hydrogen Bonding: Contributing to the stability of enzyme-substrate complexes.
  • Van der Waals Interactions: Affecting the overall binding affinity.

Biological Activity Profiles

Research has indicated that compounds with similar structures often exhibit diverse biological activities. The following table summarizes potential biological activities observed in related compounds:

Activity TypeMechanism/TargetReference
Enzyme InhibitionCytochrome P450 enzymes
AntimicrobialBacterial membranes
Anti-inflammatoryCOX-2 inhibition
AnticancerInduction of apoptosis

Case Studies and Research Findings

  • Enzyme Inhibition Studies : A study profiling various chemicals showed that halogenated compounds like this compound can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs, enhancing therapeutic effects but also raising toxicity risks .
  • Antimicrobial Activity : Research indicates that structurally similar compounds have demonstrated significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis .
  • Anti-inflammatory Effects : Compounds with similar halogen substitutions have been studied for their ability to inhibit COX-2 enzymes, which play a pivotal role in inflammation and pain pathways. This suggests potential applications in treating inflammatory diseases .
  • Cancer Research : Investigations into the anticancer properties of halogenated benzene derivatives have shown that they can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases .

Q & A

Basic Research Question

  • NMR spectroscopy :
    • ¹⁹F NMR identifies fluorine environments, distinguishing between CF₂Cl and aryl-F groups .
    • ¹H/¹³C NMR confirms substitution patterns via coupling constants and chemical shifts .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₇H₃BrClF₃O, MW 237.45) and isotopic clusters .
  • Melting point analysis : Cross-referenced with literature data (e.g., bp 65°C for analogs) .

How does the difluoromethoxy group influence the compound’s reactivity compared to methoxy analogs?

Advanced Research Question
The CF₂Cl group enhances:

  • Electrophilicity : The electron-withdrawing effect activates the benzene ring for nucleophilic attack at specific positions .
  • Metabolic stability : Fluorine reduces oxidative degradation in biological studies, making the compound more persistent in vitro .
  • Steric effects : The bulkier CF₂Cl group may hinder reactions at adjacent positions, requiring optimized catalysts (e.g., Pd for cross-coupling) .

How can contradictory data on reaction yields or purity be resolved?

Advanced Research Question

  • Reproducibility checks : Verify solvent purity (e.g., anhydrous THF vs. wet DMF) and catalyst lot variability .
  • HPLC-MS analysis : Quantify impurities (e.g., dehalogenated byproducts) and adjust reaction times/temperatures .
  • Cross-validation : Compare melting points, NMR data, and synthetic routes with structurally similar compounds (e.g., 5-Bromo-2-chloro-4-fluorobenzaldehyde) .

What are the implications of this compound in medicinal chemistry research?

Advanced Research Question

  • Targeted drug design : The halogenated aromatic core mimics tyrosine or histidine residues, enabling enzyme inhibition studies .
  • SAR (Structure-Activity Relationship) : Modifying the chloro(difluoro)methoxy group alters lipophilicity (logP) and membrane permeability .
  • In vitro assays : Test against kinase or GPCR targets, noting cytotoxicity via MTT assays .

What safety precautions are critical when handling this compound?

Basic Research Question

  • Ventilation : Use fume hoods due to volatile halogenated intermediates (e.g., Br₂ or ClF₃ off-gassing) .
  • Personal protective equipment (PPE) : Acid-resistant gloves and goggles to prevent skin/eye contact .
  • Waste disposal : Segregate halogenated waste under UN 3265 guidelines .

How can computational tools aid in optimizing synthetic pathways?

Advanced Research Question

  • Retrosynthetic analysis : Platforms like Reaxys or Pistachio suggest feasible routes using known reactions (e.g., Ullmann coupling for aryl halides) .
  • DFT calculations : Predict transition states for fluorination or methoxy-group installation, reducing trial-and-error .
  • Machine learning : Train models on reaction databases to forecast optimal solvents/catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluoro-benzene
Reactant of Route 2
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5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluoro-benzene

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